Cas no 77059-13-3 (Cholan-24-oic acid,7-hydroxy-3-oxo-, (5a,7b)- (9CI))

Cholan-24-oic acid,7-hydroxy-3-oxo-, (5a,7b)- (9CI) structure
77059-13-3 structure
Product Name:Cholan-24-oic acid,7-hydroxy-3-oxo-, (5a,7b)- (9CI)
CAS No:77059-13-3
MF:C24H38O4
MW:390.556128025055
CID:548761
PubChem ID:12771430
Update Time:2025-04-19

Cholan-24-oic acid,7-hydroxy-3-oxo-, (5a,7b)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cholan-24-oic acid,7-hydroxy-3-oxo-, (5a,7b)- (9CI)
    • (5a,7b)-7-hydroxy-3-oxo-Cholan-24-oic acid
    • 7-Hydroxy-3-oxocholanoic acid
    • UNII-N6B5U76KAA
    • 7beta-hydroxy-3-oxo-5alpha-cholan-24-oic acid
    • (5alpha,7beta)-7-Hydroxy-3-oxocholan-24-oic acid
    • N6B5U76KAA
    • DTXSID501271750
    • (5alpha,7beta)-7-hydroxy-3-oxo-cholanoic acid
    • Cholan-24-oic acid, 7-hydroxy-3-oxo-, (5alpha,7beta)-
    • (5alpha,7beta)-7-hydroxy-3-oxo-cholan-24-oic acid
    • (4R)-4-[(5S,7S,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 77059-13-3
    • 7-hydroxy-3-oxo-(5alpha,7beta)-cholan-24-Oic acid
    • CHOLAN-24-OIC ACID, 7-HYDROXY-3-OXO-, (5.ALPHA.,7.BETA.)-
    • CHEBI:145760
    • (5.ALPHA.,7.BETA.)-7-HYDROXY-3-OXOCHOLAN-24-OIC ACID
    • Inchi: 1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17-,18+,19+,20+,22+,23+,24-/m1/s1
    • InChI Key: KNVADAPHVNKTEP-VKBRWASDSA-N
    • SMILES: O[C@H]1C[C@H]2CC(CC[C@]2(C)[C@H]2CC[C@]3(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@H]3[C@@H]21)=O

Computed Properties

  • Exact Mass: 390.27714
  • Monoisotopic Mass: 390.27700969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.6
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.